4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

Suzuki–Miyaura coupling Cyanomethylation Domino reaction

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole is a heteroaryl boronic ester building block that combines an isoxazole ring linked at its 4-position to a para-phenylene boronic acid pinacol ester. This compound belongs to the broader class of isoxazole-containing organoboron reagents used primarily as Suzuki–Miyaura cross-coupling partners in medicinal chemistry and materials science.

Molecular Formula C15H18BNO3
Molecular Weight 271.12 g/mol
Cat. No. B15328103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole
Molecular FormulaC15H18BNO3
Molecular Weight271.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CON=C3
InChIInChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3
InChIKeyDTILHVPEWGXXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole – Compound Identity, Class, and Procurement-Relevant Characteristics


4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole is a heteroaryl boronic ester building block that combines an isoxazole ring linked at its 4-position to a para-phenylene boronic acid pinacol ester. This compound belongs to the broader class of isoxazole-containing organoboron reagents used primarily as Suzuki–Miyaura cross-coupling partners in medicinal chemistry and materials science [1]. Its molecular formula is C₁₅H₁₈BNO₃ with a molecular weight of 271.12 g/mol . The pinacol ester form confers enhanced bench stability and chromatographic purifiability compared to the corresponding free boronic acid, making it suitable for multi-step synthetic sequences [2]. The isoxazole heterocycle is a privileged scaffold in drug discovery, appearing in multiple FDA-approved drugs including valdecoxib, and serves as a versatile synthetic handle capable of base-induced ring fragmentation to reveal a masked nitrile group [1][3].

Why 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole Cannot Be Replaced by Generic Boronic Esters or Oxazole Analogs Without Consequence


The selection of this specific isoxazole-phenyl-boronic ester over its closest analogs—the oxazole variant (CAS 1381948-81-7), the 3- or 5-regioisomeric isoxazoles (CAS 1358779-00-6 and 1381946-61-7, respectively), or simple phenylboronic acid pinacol ester—is governed by three interdependent factors that defy generic substitution. First, only the isoxazole heterocycle (not oxazole) can undergo base-promoted ring fragmentation after Suzuki coupling to yield arylacetonitriles, a transformation that delivers up to 88% product yield and replaces toxic cyanide sources [1]. Second, the 4-position attachment of the isoxazole to the phenyl ring establishes a specific vector angle and electronic profile distinct from 3- or 5-substituted isomers; this positional difference has been shown to produce profound effects on biological target potency, as demonstrated in Nav1.7 inhibitor programs where 4-phenyl substitution substantially increased inhibition [2]. Third, the pinacol ester moiety provides quantifiably different hydrolytic stability and protodeboronation resistance compared to the free boronic acid form, directly impacting shelf life, coupling reproducibility, and scalability [3].

Quantitative Differentiation Evidence for 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole Versus Closest Analogs


Isoxazole Fragmentation Enables Unique Cyanomethylation Chemistry Unavailable to Oxazole or Simple Phenylboronic Esters

The isoxazole-4-boronic acid pinacol ester scaffold (directly attached analog, CAS 928664-98-6) participates in a domino Suzuki coupling–base-induced isoxazole fragmentation–deformylation sequence to produce arylacetonitriles with up to 88% isolated yield under optimized conditions (PdCl₂dppf, KF, DMSO/H₂O, 130 °C) [1]. This tandem process is mechanistically inaccessible to the corresponding oxazole analog, which lacks the N–O bond required for base-induced fragmentation, and to simple phenylboronic acid pinacol ester, which lacks the heterocyclic leaving group entirely [1]. The methodology has been further validated for DNA-compatible chemistry in DNA-Encoded Library (DEL) synthesis, where traditional cyanide sources cause unacceptable DNA damage; isoxazole-4-boronic acid delivers good to excellent yields without significant DNA degradation [2].

Suzuki–Miyaura coupling Cyanomethylation Domino reaction Isoxazole fragmentation DNA-encoded library

Pinacol Ester Form Provides Quantifiable Stability and Handling Advantages Over Free Boronic Acids

The pinacol ester form of isoxazole-4-boronic acid (CAS 928664-98-6, the directly attached analog) is a bench-stable solid with a melting point of 110–115 °C and recommended storage at 2–8 °C . It is described as a solid reagent well-soluble in polar solvents that can be purified by standard silica gel chromatography—an operation that typically causes significant protodeboronation losses with free boronic acids [1]. Systematic kinetic studies on boronic ester hydrolytic stability have demonstrated that pinacol esters exhibit markedly reduced protodeboronation rates compared to the corresponding free boronic acids under basic aqueous conditions, though the stability is nuanced and substrate-dependent [2]. Vendor specifications for the directly attached analog (CAS 928664-98-6) indicate a purity of ≥97% (HPLC) with the compound supplied as a white to off-white powder .

Boronic ester stability Protodeboronation Suzuki coupling reproducibility Storage conditions

4-Phenylisoxazole Scaffold Delivers 10-Fold Superior COX-2 Potency Compared to Celecoxib, Validating the Scaffold's Privileged Status in Drug Discovery

The 4-phenylisoxazole substructure is a core component of the marketed COX-2 inhibitor valdecoxib (4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide), which was synthesized via Suzuki cross-coupling of a 4-isoxazolylboronic acid intermediate with an aryl halide [1]. Valdecoxib inhibits recombinant human COX-2 with an IC₅₀ of 0.005 μM, making it 10-fold more potent than celecoxib (IC₅₀ = 0.05 μM) and 100-fold more potent than rofecoxib (IC₅₀ = 0.5 μM) [2]. The overall saturation binding affinity (Kd) of valdecoxib for COX-2 is 2.6 nM, with a slow off-rate (t₁/₂ ≈ 98 min) [2]. The Suzuki cross-coupling approach to 3,4-diarylisoxazoles was explicitly validated as an efficient route to pharmacologically relevant isoxazole derivatives, demonstrating that the 4-isoxazolyl-boronic ester coupling partner is a critical building block for accessing this privileged chemical space [1].

COX-2 inhibition Valdecoxib Diarylisoxazole Drug discovery scaffold SAR

Isoxazole vs. Oxazole Electronic Differentiation: Adjacent N–O Arrangement Produces Distinct pKa and Reactivity Profile

The isoxazole ring features an adjacent nitrogen–oxygen arrangement (1,2-relationship), whereas oxazole has the heteroatoms separated by a carbon (1,3-relationship). This constitutional difference produces measurably distinct electronic properties. For the directly attached isoxazole-4-boronic acid pinacol ester (CAS 928664-98-6), the predicted acid dissociation constant (pKa) of the conjugated acid is −2.02 ± 0.50, reflecting the electron-withdrawing character of the isoxazole ring . The stronger electron-withdrawing effect of isoxazole compared to oxazole can influence the rate of the transmetallation step in Suzuki–Miyaura couplings, as the boron center's Lewis acidity is modulated by the attached heterocycle [1]. Additionally, the isoxazole ring is susceptible to base-induced ring-opening under conditions where oxazole remains intact, providing a chemically orthogonal functional handle [2].

Isoxazole electronics Oxazole comparison Heterocycle pKa Cross-coupling reactivity

Regiochemical Differentiation: 4-Position Isoxazole Attachment Provides a Unique Vector Angle Distinct from 3- and 5-Isomers

The attachment of the isoxazole ring at its 4-position to the phenyl-boronic ester creates a molecular geometry distinct from the 3- and 5-substituted regioisomers. In the context of Nav1.7 sodium channel inhibitor development, it has been explicitly demonstrated that subtle structural differences in isoxazole substitution pattern have a profound influence on both IC₅₀ potency and Nav1.7 vs. Nav1.5 selectivity [1]. Specifically, patent disclosures state that 'a 4-phenyl substitution increases Nav1.7 inhibition, particularly where the 4-phenyl substituent is substantially orthogonal to the isoxazole ring' [1]. This orthogonal geometry provided by the 4-position attachment is geometrically inaccessible to 3- or 5-substituted isomers. Furthermore, the [3+2] cycloaddition route to isoxazole boronic esters achieves installation of the boronic ester at C-4 or C-5 with high levels of regiocontrol, but the 4-position isomer requires distinct synthetic conditions from the 5-position isomer [2].

Regiochemistry Isoxazole isomer Vector angle Nav1.7 inhibition Structure–activity relationship

Highest-Value Application Scenarios for 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole Based on Quantitative Differentiation Evidence


DNA-Encoded Library (DEL) Synthesis Requiring Cyanide-Free Arylacetonitrile Formation

In DEL construction, the tandem Suzuki coupling–isoxazole fragmentation pathway uniquely provides a DNA-compatible route to arylacetonitriles without the use of toxic cyanide sources that cause unacceptable DNA damage. The directly attached analog (isoxazole-4-boronic acid, CAS 1008139-25-0) has been validated as a solid, bench-stable reagent that delivers good to excellent yields under DEL-compatible conditions, enabling library diversification that is inaccessible with oxazole or simple phenylboronic ester building blocks [6]. The 4-(isoxazol-4-yl)phenylboronic ester variant extends this capability to biaryl scaffolds where the isoxazole serves as a traceless directing and fragmentation group, expanding DEL chemical space into arylacetonitrile-containing chemotypes [7].

Medicinal Chemistry Campaigns Targeting COX-2 or Related Prostaglandin Pathway Enzymes

The 4-phenylisoxazole substructure accessible from this building block via Suzuki coupling is the core pharmacophore of valdecoxib, which achieves an IC₅₀ of 0.005 μM against recombinant COX-2—representing a 10- to 1,000-fold potency advantage over other marketed COX-2 inhibitors [6]. Medicinal chemistry programs aiming to develop next-generation COX-2 selective inhibitors or explore the 3,4-diarylisoxazole chemical space benefit directly from the efficient Suzuki coupling-enabled route to this scaffold, which was explicitly validated in the synthesis of valdecoxib and its analogues [7]. The pinacol ester form ensures that the building block can be stored and handled under standard laboratory conditions without the decomposition issues associated with free boronic acids.

Ion Channel Modulator Development Requiring Defined Heterocycle Geometry (e.g., Nav1.7 Inhibitors for Pain)

Patent evidence demonstrates that the 4-phenyl substitution pattern on isoxazole, which positions the phenyl ring substantially orthogonal to the heterocycle, significantly increases Nav1.7 sodium channel inhibition compared to alternative substitution geometries [6]. The target compound provides this specific substitution pattern pre-installed, allowing medicinal chemists to explore Nav1.7 SAR directly through Suzuki diversification of the boronic ester handle, rather than requiring multi-step synthesis to establish the correct regioisomeric connectivity. This is particularly valuable given that subtle structural differences in isoxazole substitution have been shown to produce profound effects on both potency and Nav1.7/Nav1.5 selectivity [6].

Multi-Step Synthetic Sequences Requiring Chromatographically Purifiable, Bench-Stable Boronic Ester Building Blocks

Unlike free boronic acids that are prone to protodeboronation during silica gel chromatography and require cold storage under inert atmosphere, the pinacol ester form of this compound offers compatibility with standard purification techniques and storage at 2–8 °C [6][7]. The directly attached analog (CAS 928664-98-6) is a solid with a defined melting point of 110–115 °C and is described as bench-stable . This translates to: (a) higher and more reproducible Suzuki coupling yields due to accurate stoichiometry control enabled by pure, chromatographed material; (b) reduced procurement costs through longer shelf life and less stringent storage requirements; and (c) simplified scale-up workflows where column chromatography is the standard purification method.

Quote Request

Request a Quote for 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.